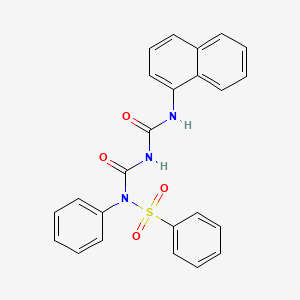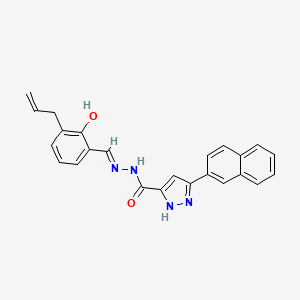![molecular formula C14H20N2O4 B2722909 4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester CAS No. 1251017-62-5](/img/structure/B2722909.png)
4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester
カタログ番号:
B2722909
CAS番号:
1251017-62-5
分子量:
280.324
InChIキー:
VPSLWYNQRHKRMF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-Dihydro-1H,3H-Pyrrolo[1,2-A][1,4]Diazepine-2,4-Dicarboxylic Acid 2-Tert-Butyl Ester” is a chemical compound that has wide application in pharmaceutical chemistry and organic synthesis . It is an important medical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps . Firstly, a compound is dissolved in acetonitrile and reacted with another compound at room temperature under the action of potassium carbonate to generate a new compound . This is followed by reductive amination and ring closure to obtain another compound . The benzyl protecting group of this compound is then removed to obtain a new compound, which is reacted with BOC in methanol solution to obtain another compound . Finally, sodium hydroxide is added into the compound in a mixed solvent of methanol and water to hydrolyze the compound to obtain the final product .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it contains nitrogen atoms as the only ring hetero atoms in the condensed system . The condensed system contains two hetero rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include dissolution, reaction under the action of potassium carbonate, reductive amination, ring closure, removal of the benzyl protecting group, reaction with BOC in methanol solution, and hydrolysis .科学的研究の応用
Synthesis Methods and Structural Analyses
- Novel strategies for synthesizing Pyrrolo[3,4-d][1,2]diazepines, which are analogs of 2,3-benzodiazepine structures, have been developed to facilitate the synthesis of heterocyclic analogs of tofisopam and talampanel. These methods aim to expand the range of lead compounds for medicinal compounds design, highlighting a general approach for preparing these heterocycles via cyclization of pyrrole polycarbonyl compounds using hydrazine (Kharaneko & Bogza, 2013).
- The structural analysis of a related compound, C17H18N2O4, revealed a molecule comprising a fused pentacyclic system with various five-membered rings and a seven-membered ring, demonstrating the compound's complex structure and potential for further chemical investigations (Toze et al., 2011).
Applications in Medicinal Chemistry
- Divergent and solvent-dependent reactions of related diene compounds with enamines have been studied, leading to the synthesis of various heterocycles. These reactions highlight the synthetic versatility of pyrrolo[1,2-a][1,4]diazepine derivatives and their potential application in medicinal chemistry (Rossi et al., 2007).
- Efficient methods for synthesizing new derivatives of pyrido[2,3-e]pyrrolo[1,2-a][1,4]diazepine-5,10-dione have been developed, utilizing Pd-catalyzed cross-coupling reactions. These derivatives represent potential lead compounds for drug development, showcasing the importance of innovative synthetic methods in creating novel medicinal compounds (El Bouakher et al., 2012).
Potential for New Therapeutic Agents
- Synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated significant antiinflammatory and analgesic activity. These compounds, especially the 5-benzoyl derivatives, were selected for further evaluation as analgesic agents, indicating the therapeutic potential of pyrrolo[1,2-a]pyrrole derivatives in pain management (Muchowski et al., 1985).
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-8-10(12(17)18)7-15-6-4-5-11(15)9-16/h4-6,10H,7-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLWYNQRHKRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(3,4-d...
Cat. No.: B2722826
CAS No.: 1291842-84-6
N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-h...
Cat. No.: B2722827
CAS No.: 551930-95-1
2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]...
Cat. No.: B2722829
CAS No.: 2320582-30-5
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzene...
Cat. No.: B2722832
CAS No.: 391219-88-8

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)




![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)
![5-Tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B2722840.png)
![3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2722841.png)

![N-[Cyano(cyclopropyl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B2722844.png)

![4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-oxazepane](/img/structure/B2722849.png)
